molecular formula C15H16I3NO3 B1209618 Iolidonic acid CAS No. 21766-53-0

Iolidonic acid

カタログ番号 B1209618
CAS番号: 21766-53-0
分子量: 639.01 g/mol
InChIキー: MJGWMPWEXXUAPD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Zoledronic acid, also known as zoledronate, is a medication used to treat a number of bone diseases. These include osteoporosis, high blood calcium due to cancer, bone breakdown due to cancer, Paget’s disease of bone, and Duchenne muscular dystrophy (DMD) .


Synthesis Analysis

Zoledronic acid is a nitrogen-containing bisphosphonate similar to ibandronic acid, minodronic acid, and risedronic acid . A new simple one-pot synthesis of zoledronic acid has been developed, which uses methanesulfonic acid as a solubilizer without isolating the imidazol-1-yl-acetic acid or its salt derivative during the reaction progress .


Molecular Structure Analysis

The monoclinic and triclinic conformations of Zoledronic acid in the gas and aqueous phases were optimized at the B3LYP/6-311++G** level . The ionic structure of radiolabeled [68Ga]Ga-NODAGA-pamidronic acid has the ability to improve the blood clearance and may exert good renal excretion, enhance the bone-to-background ratio, and consequently the final image quality .


Chemical Reactions Analysis

Zoledronic acid is characterized by two thermally induced events; a dehydration process with a rate maximum at 133 °C, respectively, a complex multistep process of a deep oxidative degradation that covers a range of temperature starting at 225 °C .

科学的研究の応用

1. Anti-inflammatory Properties

Chelidonic acid (CA) exhibits significant anti-inflammatory effects. It has been found to inhibit the production of interleukin-6 (IL-6) and the expression of IL-6 mRNA, which are key components in inflammatory responses. Additionally, CA suppresses the activation and expression of caspase-1, further contributing to its anti-inflammatory properties. These findings suggest CA's potential as a therapeutic molecule in treating mast cell-mediated inflammatory diseases (Shin et al., 2011).

2. Immunomodulatory Effects

Research has shown that chelidonic acid possesses immunomodulatory effects. It can prevent mast cell degranulation, reduce blood eosinophil counts, and lower serum IgE levels, which are important in allergic responses. Chelidonic acid also inhibits histamine release and impacts adaptive immunity by affecting antibody production and cell-mediated immunity. These findings highlight its potential therapeutic role in treating allergic disorders (Singh et al., 2016).

3. Antidepressant Effects

Studies indicate that chelidonic acid may have antidepressant-like effects. It has been observed to decrease immobility time in forced swimming tests, a marker of depressive behavior in animal models. The compound also increases the expression of brain-derived neurotrophic factor and neurotransmitter levels in the hippocampus, which are associated with depression regulation. These findings suggest that chelidonic acid could be a potential treatment for depression, especially in cases associated with inflammation (Jeong et al., 2016).

4. Osteogenic Properties

Chelidonic acid has been identified as a compound with potential osteogenic activity. It can form complex compounds that act as delivery systems for osteoprotective micro- and macroelements. For instance, calcium chelidonate shows pronounced osteogenic activity, stimulating the viability and differentiation of mesenchymal stem cells and enhancing extracellular matrix mineralization. This suggests its applicability in developing treatments for musculoskeletal system disorders (Miroshnichenko et al., 2022).

Safety And Hazards

Zoledronic acid may damage fertility or the unborn child. Common adverse effects include nausea, vomiting, gastrointestinal irritation, fatigue, decreased red blood cell count (anemia), constipation, fever, shortness of breath (dyspnea), and bone pain .

将来の方向性

Zoledronic acid is given once a year as an intravenous (IV) infusion to treat osteoporosis. It is also given every two years as an IV infusion to prevent osteoporosis. Zoledronic acid increases bone density and reduces the incidence of the spine and non-spine fractures, including hip fractures . The reasons why zoledronic acid is effective in improving osteoporosis are that it can inhibit osteoclast differentiation and induce osteoclast apoptosis, thus suppressing bone resorption and increasing bone density .

特性

IUPAC Name

2-[[2,4,6-triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16I3NO3/c1-2-8(15(21)22)6-9-10(16)7-11(17)14(13(9)18)19-5-3-4-12(19)20/h7-8H,2-6H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGWMPWEXXUAPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC1=C(C(=C(C=C1I)I)N2CCCC2=O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16I3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80865013
Record name 2-{[2,4,6-Triiodo-3-(2-oxopyrrolidin-1-yl)phenyl]methyl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80865013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Iolidonic acid

CAS RN

21766-53-0
Record name Iolidonic acid [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021766530
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name IOLIDONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B1H5V6OZSE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iolidonic acid
Reactant of Route 2
Iolidonic acid
Reactant of Route 3
Iolidonic acid
Reactant of Route 4
Iolidonic acid
Reactant of Route 5
Iolidonic acid
Reactant of Route 6
Iolidonic acid

Citations

For This Compound
3
Citations
CT Peng - Burger's Medicinal Chemistry and Drug Discovery, 2003 - ds.amu.edu.et
Radiocontrast agents delineate body organs and tissues against their immediate environment during fluoroscopic or roentgenographic examination. They function by renderingthe …
Number of citations: 1 ds.amu.edu.et
R Banerjee, L Huang - Burger's Medicinal Chemistry and Drug …, 2003 - ds.amu.edu.et
In the post-genome era, many defective genes responsible for various disease phenotypes have already been or will soon be discovered. Introduction of the normal genes effectively …
Number of citations: 3 ds.amu.edu.et
World Health Organization - 2003 - apps.who.int
WHO has a constitutional responsibility to" develop, establish and promote international standards with respect to biological, pharmaceutical and similar products". This is the basis for …
Number of citations: 2 apps.who.int

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。